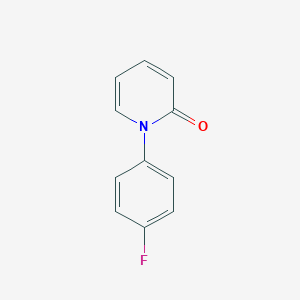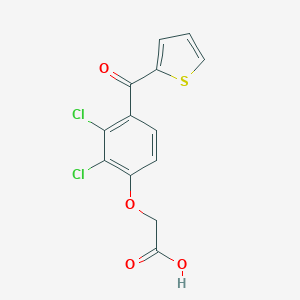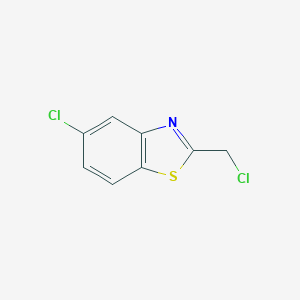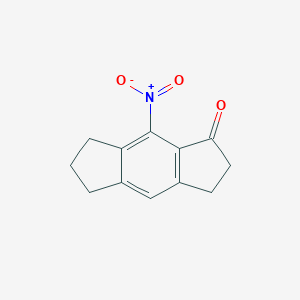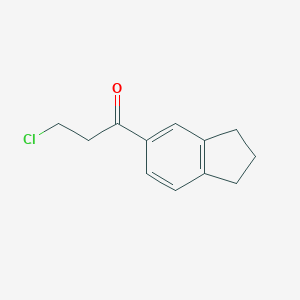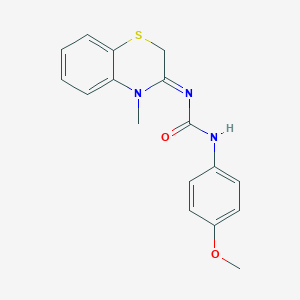
(4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea, also known as MBTU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
科学研究应用
(4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea has been studied for its potential applications in various scientific fields. In the field of medicinal chemistry, (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea has been investigated as a potential anticancer agent. Studies have shown that (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea can induce apoptosis in cancer cells, potentially making it a promising candidate for cancer treatment.
In addition, (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea has also been studied for its potential use as an antibacterial and antifungal agent. Studies have shown that (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea exhibits potent activity against a wide range of bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
作用机制
The mechanism of action of (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are essential for cell growth and proliferation. This may ultimately lead to the induction of apoptosis in cancer cells and the inhibition of bacterial and fungal growth.
Biochemical and Physiological Effects
(4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea can induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and reduce inflammation.
实验室实验的优点和局限性
One of the advantages of using (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea in lab experiments is its potent activity against cancer cells, bacteria, and fungi. This makes it a potentially valuable tool for studying these organisms and developing new treatments. However, one limitation of using (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for research involving (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea. One area of interest is the development of new anticancer agents based on the structure of (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea. In addition, further studies are needed to fully understand the mechanism of action of (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea and its potential applications in other fields, such as antimicrobial therapy. Finally, the development of more efficient and cost-effective synthesis methods for (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea may also be an area of future research.
合成方法
(4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea can be synthesized through a multistep process involving the reaction of 4-methyl-2H-1,4-benzothiazin-3(4H)-one with 4-methoxyphenyl isocyanate. The resulting intermediate is then treated with ammonium hydroxide to yield (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea. This method has been reported to yield high purity and good yields of (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea.
属性
CAS 编号 |
108176-77-8 |
|---|---|
产品名称 |
(4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea |
分子式 |
C17H17N3O2S |
分子量 |
327.4 g/mol |
IUPAC 名称 |
(3Z)-1-(4-methoxyphenyl)-3-(4-methyl-1,4-benzothiazin-3-ylidene)urea |
InChI |
InChI=1S/C17H17N3O2S/c1-20-14-5-3-4-6-15(14)23-11-16(20)19-17(21)18-12-7-9-13(22-2)10-8-12/h3-10H,11H2,1-2H3,(H,18,21)/b19-16- |
InChI 键 |
OIAFCHOBYHAFPA-UHFFFAOYSA-N |
手性 SMILES |
CN1/C(=N\C(=O)NC2=CC=C(C=C2)OC)/CSC3=CC=CC=C31 |
SMILES |
CN1C(=NC(=O)NC2=CC=C(C=C2)OC)CSC3=CC=CC=C31 |
规范 SMILES |
CN1C(=NC(=O)NC2=CC=C(C=C2)OC)CSC3=CC=CC=C31 |
同义词 |
(1Z)-3-(4-methoxyphenyl)-1-(7-methyl-10-thia-7-azabicyclo[4.4.0]deca-1 ,3,5-trien-8-ylidene)urea |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3,4-diacetyloxy-5-(2,6-dioxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B17814.png)

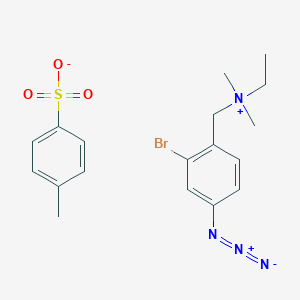
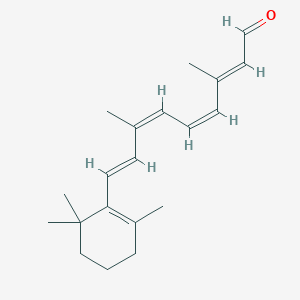
![1-[4-(Prop-2-en-1-yl)piperazin-1-yl]propan-2-one](/img/structure/B17825.png)
![5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene](/img/structure/B17826.png)
